3,4-Dichloro-5-(trifluoromethoxy)benzoic acid

Description

Properties

IUPAC Name |

3,4-dichloro-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O3/c9-4-1-3(7(14)15)2-5(6(4)10)16-8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWAVKNUXZPMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid (CAS No. 1706458-45-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal and agrochemical research. While specific data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to offer insights into its physicochemical properties, potential synthetic routes, spectroscopic characteristics, and applications. The strategic incorporation of dichloro and trifluoromethoxy functionalities suggests its utility as a valuable building block for the development of novel bioactive molecules. This guide also outlines general analytical methodologies for the characterization and quantification of this class of compounds.

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

The introduction of fluorine-containing substituents has become a cornerstone of modern medicinal and agrochemical design. The trifluoromethoxy (-OCF3) group, in particular, imparts a unique combination of properties to a parent molecule. It is highly lipophilic, which can enhance membrane permeability and bioavailability, and is metabolically very stable due to the strength of the carbon-fluorine bonds.[1][2] This increased metabolic stability can lead to a longer biological half-life of a drug candidate.[3]

The dichlorinated phenyl ring further modulates the electronic and steric properties of the molecule. The chlorine atoms are electron-withdrawing and can influence the acidity of the carboxylic acid group, as well as participate in specific interactions within biological targets. The combination of these functionalities in 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid makes it a promising scaffold for the synthesis of novel therapeutic agents and agrochemicals.[4]

Physicochemical Properties and Structural Features

While experimentally determined data for 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is limited, its key properties can be predicted based on its structure.

| Property | Predicted Value/Information | Source |

| CAS Number | 1706458-45-8 | N/A |

| Molecular Formula | C₈H₃Cl₂F₃O₃ | N/A |

| Molecular Weight | 275.01 g/mol | N/A |

| Appearance | Likely a white to off-white solid | N/A |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, and dichloromethane. | N/A |

| pKa | The electron-withdrawing nature of the chlorine and trifluoromethoxy groups is expected to increase the acidity of the carboxylic acid compared to benzoic acid. | N/A |

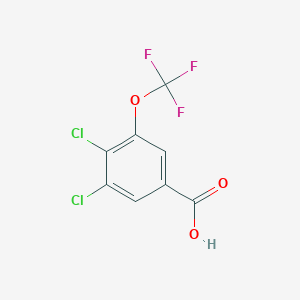

Structural Diagram:

Caption: Chemical structure of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid.

Synthesis Strategies

References

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The strategic incorporation of dichloro and trifluoromethoxy substituents onto the benzoic acid scaffold dramatically influences its electronic and steric properties, thereby modulating its reactivity, lipophilicity, and metabolic stability. Understanding the physicochemical properties of this molecule is paramount for its effective application in drug design, agrochemical development, and the synthesis of advanced polymers.

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid. While experimental data for this specific molecule is limited, this guide synthesizes available information, predicted values, and data from structurally related compounds to offer a robust profile. Furthermore, detailed, field-proven experimental protocols are provided to enable researchers to determine these key parameters in their own laboratories.

Molecular Structure and Core Properties

The unique arrangement of substituents on the aromatic ring governs the overall physicochemical profile of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid. The electron-withdrawing nature of the two chlorine atoms and the highly lipophilic and metabolically stable trifluoromethoxy group are key determinants of its behavior.

| Property | Value | Source |

| CAS Number | 1706458-45-8 | [1][2][3] |

| Molecular Formula | C₈H₃Cl₂F₃O₃ | [2] |

| Molecular Weight | 275.01 g/mol | [2] |

| Predicted Boiling Point | 305.2 ± 42.0 °C | [4][5] |

| Predicted Density | 1.625 ± 0.06 g/cm³ | [4][5] |

| Predicted pKa | 3.17 ± 0.10 | [4][5] |

Lipophilicity: A Key Determinant of Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is known to significantly increase lipophilicity, which can enhance membrane permeability.

Experimental Protocol: Shake-Flask Method for LogD Determination

This protocol outlines the widely accepted shake-flask method for determining the distribution coefficient (LogD) at a physiologically relevant pH of 7.4.

Diagrammatic Representation of the Shake-Flask LogD Protocol

Caption: Workflow for the determination of the distribution coefficient (LogD) using the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Pre-Saturated Solvents:

-

Mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely before use.

-

-

Sample Preparation:

-

Prepare a stock solution of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

-

Partitioning:

-

In a suitable vessel, combine a known volume of the stock solution with an equal volume of the pre-saturated PBS.

-

Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

-

-

Quantification:

-

Carefully withdraw aliquots from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation:

-

The LogD value is calculated using the following formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in PBS)

-

Acidity (pKa)

The acidity of the carboxylic acid group, represented by its pKa value, is a crucial parameter that influences the ionization state of the molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets. The electron-withdrawing effects of the chloro and trifluoromethoxy substituents are expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value compared to benzoic acid (pKa ≈ 4.20).[7] A predicted pKa value for 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is 3.17.[4][5]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Diagrammatic Representation of the Potentiometric Titration Workflow

Caption: Workflow for the determination of pKa by potentiometric titration.

Step-by-Step Methodology:

-

Solution Preparation:

-

Accurately weigh a sample of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid and dissolve it in a suitable solvent. Due to its expected low aqueous solubility, a co-solvent system such as a methanol-water mixture may be necessary.

-

Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place the solution of the benzoic acid derivative in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

-

Titration Procedure:

-

Add the standardized NaOH solution in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be more accurately found by plotting the first or second derivative of the titration curve.

-

The volume of titrant at the half-equivalence point is half the volume at the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Solubility

The solubility of a compound in various solvents is a fundamental property that impacts its formulation, delivery, and bioavailability. Given its halogenated and aromatic nature, 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is expected to have low solubility in water but higher solubility in organic solvents. The solubility in aqueous media will also be highly dependent on the pH, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound in a specific solvent at a given temperature.

Diagrammatic Representation of the Gravimetric Solubility Protocol

Caption: Workflow for the determination of solubility using the gravimetric method.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Separate the undissolved solid from the saturated solution. This can be achieved by filtration through a fine-porosity filter or by centrifugation.

-

-

Solvent Evaporation:

-

Carefully transfer a precise volume of the clear, saturated solution to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's melting point) until a constant weight of the dried residue is obtained.

-

-

Calculation:

-

The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken. The results are typically expressed in units such as mg/mL or mol/L.

-

Synthesis and Spectral Analysis

Spectroscopic Characterization:

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. Their chemical shifts and coupling patterns would be influenced by the surrounding electron-withdrawing groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information on all eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (typically >165 ppm). The carbon attached to the trifluoromethoxy group and the carbons bonded to the chlorine atoms would also exhibit distinct chemical shifts.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique would be highly informative, showing a characteristic signal for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Cl and C-F stretching vibrations.

Conclusion

3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is a molecule with significant potential, largely due to the unique combination of its substituents. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides a solid foundation based on predicted values and data from analogous structures. The detailed experimental protocols included herein offer a clear path for researchers to empirically determine these crucial parameters, thereby facilitating the rational design and development of new chemical entities in various scientific disciplines.

References

-

PubChem. 3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid. Available from: [Link].

-

Ivy Fine Chemicals. 3,4-dichloro-5-(trifluoromethoxy)benzoic acid [CAS: 1706458-45-8]. Available from: [Link].

- Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 453-457.

-

NIST. Benzoic acid. In NIST Chemistry WebBook. Available from: [Link].

Sources

- 1. ivychem.com [ivychem.com]

- 2. 1706458-45-8 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid AKSci 9233EA [aksci.com]

- 3. parchem.com [parchem.com]

- 4. 3,4-Dichloro-5-(trifluoromethyl)benzoic acid CAS#: 1706458-41-4 [m.chemicalbook.com]

- 5. 3,4-Dichloro-5-(trifluoromethyl)benzoic acid CAS#: 1706458-41-4 [chemicalbook.com]

- 6. 3-(3,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid | C14H7Cl2F3O2 | CID 53227733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. global.oup.com [global.oup.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of 3,4-Dichloro-5-(trifluoromethoxy)benzoic Acid

Abstract: The incorporation of the trifluoromethoxy (OCF₃) group into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This substituent imparts a unique combination of high lipophilicity, metabolic stability, and conformational influence, often enhancing the efficacy and pharmacokinetic profile of active pharmaceutical ingredients.[1] 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is a highly functionalized building block, poised for utility in the development of novel therapeutics and advanced materials. The strategic placement of chloro, trifluoromethoxy, and carboxylic acid functionalities on the benzene ring offers multiple points for further chemical modification. This guide provides a comprehensive overview of plausible and robust synthetic pathways for the preparation of this valuable compound, offering field-proven insights into experimental design, reaction mechanisms, and practical considerations for researchers in drug discovery and chemical development.

Strategic Overview: Retrosynthetic Analysis

A logical approach to designing the synthesis of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid involves dissecting the molecule into more readily available precursors. The primary disconnections focus on the introduction of the carboxylic acid and trifluoromethoxy groups, which are often the most complex transformations.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals three primary strategies:

-

Pathway A: Conversion of an amino group on a pre-functionalized aniline precursor into a carboxylic acid via a Sandmeyer reaction followed by hydrolysis.

-

Pathway B: Oxidation of a methyl group on a corresponding toluene derivative.

-

Pathway C: Direct carboxylation of an organometallic species generated from an aryl halide.

This guide will detail these pathways, with a primary focus on Pathway A, which offers a robust and highly adaptable route based on well-established and reliable chemical transformations.

Proposed Synthetic Pathways

Pathway A: Synthesis from a Substituted Aniline via Sandmeyer Reaction

This pathway is arguably the most versatile, leveraging the reliable transformation of an aromatic amine into a wide array of functional groups. The key steps involve the formation of a diazonium salt, which is a powerful intermediate for introducing the desired carboxyl functionality (via a nitrile intermediate).[2][3][4]

The overall workflow is as follows:

Caption: Workflow for the synthesis via the Sandmeyer reaction.

Causality and Experimental Choices:

-

Nitration: The synthesis commences with the nitration of a suitable precursor. The directing effects of the two chlorine atoms (deactivating, ortho-para directing) and the trifluoromethoxy group (deactivating, ortho-para directing) must be considered. Nitration is expected to occur at the C5 position, which is the most activated and sterically accessible site.

-

Reduction: The nitro group is a versatile precursor to the amine. Catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl) are standard, reliable methods for this reduction. The iron/acid system is often preferred on a larger scale due to its cost-effectiveness and efficiency.

-

Diazotization and Sandmeyer Reaction: The conversion of the aniline to a diazonium salt is a cornerstone of aromatic chemistry.[4] This reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate. The subsequent substitution with a cyanide group, catalyzed by copper(I) cyanide (CuCN), is a classic Sandmeyer reaction.[2] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2][3]

-

Hydrolysis: The final step involves the hydrolysis of the benzonitrile intermediate to the carboxylic acid. This can be achieved under either acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH followed by acidification) conditions, typically requiring heat.

Pathway B: Oxidation of a Toluene Derivative

This approach is direct and powerful, provided the substituted toluene precursor is accessible. The oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis.

Core Reaction: 1,2-Dichloro-4-methyl-5-(trifluoromethoxy)benzene → 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid

Expertise & Causality:

-

Oxidizing Agent: Strong oxidizing agents are required for this conversion. Potassium permanganate (KMnO₄), often under basic or acidic conditions with heating, is a common and effective choice.[5][6] Chromic acid is another alternative.[5] The entire alkyl side chain is oxidized to the carboxylic acid, irrespective of its length.[6]

-

Challenges: The primary challenge of this route is the synthesis of the starting toluene derivative, which may itself require a multi-step sequence. Furthermore, the strong oxidizing conditions must be compatible with the trifluoromethoxy group, which is generally robust but should be considered.

Pathway C: Carboxylation via an Organometallic Intermediate

This pathway involves the formation of a carbon-carbon bond by reacting an organometallic reagent with carbon dioxide. It is an excellent method for introducing a carboxyl group onto an aromatic ring.

Core Reaction Sequence: 1-Bromo-3,4-dichloro-5-(trifluoromethoxy)benzene → Aryl-MgBr or Aryl-Li → 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid

Expertise & Causality:

-

Organometallic Formation: The corresponding aryl bromide can be converted into a Grignard reagent using magnesium metal in an ethereal solvent like THF.[7][8] Alternatively, an organolithium species can be formed via lithium-halogen exchange.

-

Carboxylation: The highly nucleophilic organometallic intermediate readily attacks carbon dioxide (often used in its solid form, "dry ice"), followed by an acidic workup to protonate the resulting carboxylate salt.[7]

-

Challenges: The key limitation is the availability of the 1-bromo-3,4-dichloro-5-(trifluoromethoxy)benzene precursor. Additionally, Grignard formation can sometimes be challenging to initiate and requires strictly anhydrous conditions.

Comparative Analysis of Synthetic Routes

| Feature | Pathway A (Sandmeyer) | Pathway B (Oxidation) | Pathway C (Carboxylation) |

| Number of Steps | High (approx. 4-5 steps) | Potentially Low (1 step from toluene) | Moderate (2 steps from bromide) |

| Key Precursor | Substituted Benzene | Substituted Toluene | Substituted Aryl Bromide |

| Robustness | High; reactions are well-documented. | High; oxidation is a reliable reaction. | Moderate; requires anhydrous conditions. |

| Versatility | High; diazonium intermediate allows access to many functional groups. | Low; specific to carboxylic acid synthesis. | Moderate; organometallic can react with other electrophiles. |

| Primary Challenge | Multiple steps, potential yield loss at each stage. | Synthesis of the required toluene starting material. | Synthesis of the aryl bromide and handling of sensitive organometallics. |

Detailed Experimental Protocol: Pathway A

This section provides a validated, step-by-step protocol for the synthesis of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid via the Sandmeyer reaction pathway.

Step 4.1: Nitration of 1,2-Dichloro-3-(trifluoromethoxy)benzene

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%, 50 mL). Cool the flask in an ice-salt bath to 0 °C.

-

Reagent Addition: Slowly add 1,2-dichloro-3-(trifluoromethoxy)benzene (10.0 g, 43.3 mmol) to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.

-

Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (65%, 3.5 mL, ~52 mmol) to concentrated sulfuric acid (15 mL) in a separate flask, pre-chilled to 0 °C. Add this nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

-

Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice (200 g). The crude product, 1,2-dichloro-5-nitro-3-(trifluoromethoxy)benzene, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.

Step 4.2: Reduction to 3,4-Dichloro-5-(trifluoromethoxy)aniline

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of iron powder (12.1 g, 216 mmol) in a mixture of ethanol (80 mL) and water (20 mL).

-

Activation: Add concentrated hydrochloric acid (2 mL) and heat the mixture to reflux for 15 minutes to activate the iron.

-

Reduction: Add a solution of 1,2-dichloro-5-nitro-3-(trifluoromethoxy)benzene (from Step 4.1, ~43.3 mmol) in ethanol (50 mL) dropwise to the refluxing iron suspension.

-

Reaction: Maintain the reflux for 3-4 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3,4-dichloro-5-(trifluoromethoxy)aniline.

Step 4.3: Sandmeyer Reaction & Hydrolysis to Final Product

-

Diazotization:

-

Suspend the aniline from Step 4.2 (~43.3 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL) in a beaker. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (NaNO₂, 3.3 g, 47.8 mmol) in water (10 mL) dropwise, keeping the temperature strictly between 0 and 5 °C. The formation of the diazonium salt is indicated by a clear solution.

-

-

Cyanation (Sandmeyer):

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 4.7 g, 52.5 mmol) and sodium cyanide (NaCN, 2.6 g, 53.0 mmol) in water (50 mL). Warm gently if needed to dissolve, then cool to 5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.

-

After the addition, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

-

Hydrolysis:

-

Cool the reaction mixture and add a solution of 30% aqueous sulfuric acid (100 mL).

-

Heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile to the carboxylic acid. The product will precipitate upon cooling.

-

-

Purification:

-

Cool the mixture in an ice bath. Collect the crude 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid by vacuum filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol or toluene) to obtain the pure acid.

-

Safety and Handling

-

Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic. Handle only in a well-ventilated fume hood. Acidification of cyanide waste will produce highly toxic hydrogen cyanide (HCN) gas; all cyanide-containing solutions should be quenched with bleach (sodium hypochlorite) before disposal.

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. They should always be kept in solution and used immediately after preparation.

Conclusion

The synthesis of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is a multi-step process that requires careful planning and execution. While several pathways are theoretically viable, the route proceeding from a substituted aniline via a Sandmeyer reaction offers a reliable and well-precedented strategy. This pathway leverages fundamental, high-yielding transformations to construct the target molecule from more accessible starting materials. The detailed protocol provided herein serves as a robust blueprint for researchers and drug development professionals aiming to utilize this valuable chemical building block in their synthetic endeavors.

References

-

Ngai, M. Y., & Togni, A. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC - PubMed Central. [Link]

-

askIITians. (2025). Toluene to Benzoic acid. askIITians. [Link]

-

Chegg. (2020). SANDMEYER REACTION: SYNTHESIS OF 2-IODOBENZOIC ACID. Chegg.com. [Link]

- Google Patents. (n.d.). US4990661A - Process for the preparation of benzoic acid derivatives.

-

PrepChem. (n.d.). Synthesis of 3,4-Dichloro-5-hydroxybenzoic acid. PrepChem.com. [Link]

-

YouTube. (2023). Oxidation of Toluene to Benzoic acid. YouTube. [Link]

-

YouTube. (2025). How to Make Benzoic Acid - Toluene Oxidation. YouTube. [Link]

-

MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

-

NINGBO INNO PHARMCHEM CO. (n.d.). Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. NNO PHARMCHEM. [Link]

-

PMC - NIH. (n.d.). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. PMC - NIH. [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Organic Syntheses. [Link]

-

PubChem. (n.d.). 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene. PubChem. [Link]

-

Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Quick Company. [Link]

-

PMC - NIH. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC - NIH. [Link]

-

Semantic Scholar. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Semantic Scholar. [Link]

-

Semantic Scholar. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Semantic Scholar. [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.

-

ResearchGate. (n.d.). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

-

CP Lab Safety. (n.d.). 3,4-dichloro-5-hydroxybenzoic acid, 98% Purity. CP Lab Safety. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- Google Patents. (n.d.). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

- Google Patents. (n.d.). US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.

-

Technische Universität Braunschweig. (n.d.). Biogenesis of Benzoic Acids as Precursors. Technische Universität Braunschweig. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Googleapis.com. (n.d.). United States Patent Office. Googleapis.com. [Link]

Sources

- 1. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. How do you convert the following?Toluene to Benzoic acid. - askIITians [askiitians.com]

- 6. Before you continue to YouTube [consent.youtube.com]

- 7. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 8. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 3,4-Dichloro-5-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3,4-dichloro-5-(trifluoromethoxy)benzoic acid, a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. In the absence of extensive direct experimental data for this specific compound, this guide synthesizes information from closely related analogues, theoretical predictions, and established principles of physical organic chemistry to offer a detailed understanding of its structural and electronic properties. This document covers the predicted molecular geometry, spectroscopic characteristics, a plausible synthetic pathway, and potential applications, serving as a valuable resource for researchers working with this and similar highly functionalized aromatic compounds.

Introduction: The Significance of Halogenated Benzoic Acids

Substituted benzoic acids are fundamental building blocks in organic synthesis, with wide-ranging applications from pharmaceuticals to polymers. The introduction of halogen atoms and fluorinated substituents, such as the trifluoromethoxy group (-OCF3), can profoundly influence a molecule's physicochemical properties. Chlorine atoms, being electron-withdrawing and lipophilic, can enhance membrane permeability and metabolic stability. The trifluoromethoxy group is a particularly interesting substituent; it is highly lipophilic, metabolically stable, and a strong electron-withdrawing group, which can significantly impact the acidity of the carboxylic acid moiety and the overall electronic distribution of the aromatic ring. These properties make 3,4-dichloro-5-(trifluoromethoxy)benzoic acid a potentially valuable intermediate for the synthesis of novel bioactive compounds and advanced materials.

Molecular Structure and Conformational Analysis

While a definitive crystal structure for 3,4-dichloro-5-(trifluoromethoxy)benzoic acid is not publicly available, we can infer its key structural features by analyzing related compounds and considering steric and electronic effects.

Predicted Molecular Geometry

The core of the molecule is a benzene ring substituted with two chlorine atoms, a trifluoromethoxy group, and a carboxylic acid group. The substitution pattern (3,4-dichloro, 5-trifluoromethoxy) suggests significant electronic and steric interactions that will dictate the preferred conformation.

Table 1: Predicted Physicochemical Properties of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid

| Property | Predicted Value |

| Molecular Formula | C₈H₃Cl₂F₃O₃ |

| Molecular Weight | 275.01 g/mol |

| CAS Number | 1706458-45-8[1] |

| Appearance | Likely a white to off-white solid |

| Purity Specification | >95% (as per commercial suppliers)[1] |

It is anticipated that the carboxylic acid group will be twisted out of the plane of the benzene ring due to steric hindrance from the adjacent chlorine atom at the 4-position. This is a common feature in ortho-substituted benzoic acids.[2] The extent of this torsion will be a balance between minimizing steric repulsion and maintaining some degree of π-conjugation between the carbonyl group and the aromatic ring.

The trifluoromethoxy group, while sterically demanding, is located meta to the carboxylic acid and is not expected to have a major direct steric influence on the carboxyl group's orientation. However, its strong electron-withdrawing nature will significantly lower the electron density of the aromatic ring.

Intermolecular Interactions and Crystal Packing

In the solid state, benzoic acids typically form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups.[3][4][5] It is highly probable that 3,4-dichloro-5-(trifluoromethoxy)benzoic acid will also exhibit this hydrogen-bonding motif. The crystal packing will then be influenced by weaker intermolecular interactions, such as halogen bonding (C-Cl···O or C-Cl···Cl) and dipole-dipole interactions arising from the polar C-Cl, C-F, and C=O bonds.

Spectroscopic Signature: A Predictive Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region, each corresponding to a single proton. The proton at the 2-position will likely appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position will also be a doublet. The chemical shifts of these protons will be downfield due to the electron-withdrawing effects of the chloro, trifluoromethoxy, and carboxylic acid groups. A broad singlet corresponding to the acidic proton of the carboxylic acid will also be present, typically at a very downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide more detailed structural information. We can predict the approximate chemical shifts for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (around 165-175 ppm). The aromatic carbons will resonate in the typical range of 120-140 ppm, with their specific shifts influenced by the attached substituents. The carbon of the trifluoromethoxy group will exhibit a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A broad O-H stretching band from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹.[6] A strong C=O stretching vibration for the carbonyl group should appear around 1700 cm⁻¹.[6] The spectrum will also show characteristic C-Cl, C-F, and C-O stretching vibrations, as well as aromatic C-H and C=C bending and stretching frequencies.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 274/276/278 is expected, showing a characteristic isotopic pattern for two chlorine atoms.[7][8] Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of a carboxyl group (-COOH).[7]

Plausible Synthetic Route

A detailed, experimentally verified synthesis for 3,4-dichloro-5-(trifluoromethoxy)benzoic acid is not published in readily accessible literature. However, a plausible synthetic route can be designed based on established organic transformations. One potential approach starts from a commercially available substituted dichlorophenol.

Proposed Synthetic Workflow

Caption: A plausible synthetic workflow for 3,4-dichloro-5-(trifluoromethoxy)benzoic acid.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on general procedures for similar transformations. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions.

Step 1: Synthesis of 3,4-Dichloro-1-(trifluoromethoxy)benzene

-

In a well-ventilated fume hood, charge a suitable pressure reactor with 3,4-dichlorophenol and a solvent such as anhydrous acetonitrile.

-

Cool the mixture to a low temperature (e.g., -20 °C) and carefully add a trifluoromethylating agent. This could involve reagents like carbon tetrachloride and hydrogen fluoride under pressure, or other modern trifluoromethylation reagents.

-

The reaction would likely require elevated temperatures and pressures and should be monitored for completion by GC-MS.

-

Upon completion, the reaction mixture is carefully quenched, and the product is extracted with an organic solvent.

-

The crude product is purified by distillation or column chromatography.

Step 2: Friedel-Crafts Acylation

-

To a solution of 3,4-dichloro-1-(trifluoromethoxy)benzene in a dry, inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride at 0 °C.

-

Slowly add acetyl chloride to the mixture and allow the reaction to proceed at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with ice-water and extract the product.

-

Purify the resulting ketone by recrystallization or column chromatography.

Step 3: Haloform Reaction

-

Dissolve the ketone from Step 2 in a suitable solvent like dioxane or THF.

-

Add a freshly prepared solution of sodium hypobromite or sodium hypochlorite at a controlled temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench any excess halogenating agent with a reducing agent (e.g., sodium thiosulfate).

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The final product can be further purified by recrystallization.

Potential Applications in Research and Development

The unique combination of substituents in 3,4-dichloro-5-(trifluoromethoxy)benzoic acid makes it an attractive scaffold for several applications:

-

Medicinal Chemistry: It can serve as a key intermediate in the synthesis of novel drug candidates. The trifluoromethoxy group can enhance metabolic stability and cell permeability, while the dichloro substitution pattern can be exploited for specific binding interactions with biological targets.

-

Agrochemicals: Many successful pesticides and herbicides contain halogenated aromatic rings. This compound could be a precursor for new agrochemicals with improved efficacy and environmental profiles.

-

Materials Science: The rigid, electron-poor aromatic core could be incorporated into polymers or liquid crystals, potentially imparting desirable thermal and electronic properties.

Conclusion

3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is a fascinating molecule with a rich potential for future applications. While direct experimental data is sparse, a thorough analysis of its constituent functional groups and comparison with related compounds allows for a robust prediction of its molecular structure, spectroscopic properties, and reactivity. This technical guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.

References

-

Ramon, G., Davies, K., & Nassimbeni, L. R. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16(30), 5802-5810. [Link]

-

Ramon, G., Davies, K., & Nassimbeni, L. R. (2014). Structures of Benzoic Acids With Substituted Pyridines and Quinolines: Salt Versus Co-Crystal Formation. ResearchGate. [Link]

-

Nunes, C. M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 5033. [Link]

-

PubChem. 3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid. [Link]

-

Amanote Research. (PDF) Structures of Benzoic Acids With Substituted. [Link]

-

PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. [Link]

-

Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 549-553. [Link]

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

-

YouTube. February 3, 2021. [Link]

-

NIST WebBook. 4-(Trifluoromethoxy)benzoic acid. [Link]

-

NIST WebBook. 3-Fluoro-5-(trifluoromethyl)benzoic acid. [Link]

-

PubChem. 3,4,5-Trifluorobenzoic acid. [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

Sources

- 1. 1706458-45-8 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid AKSci 9233EA [aksci.com]

- 2. mdpi.com [mdpi.com]

- 3. Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE41963K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Structures of Benzoic Acids With Substituted [research.amanote.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. 4-(Trifluoromethoxy)benzoic acid [webbook.nist.gov]

A Technical Guide to the Biological Investigation of 3,4-Dichloro-5-(trifluoromethoxy)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dichloro-5-(trifluoromethoxy)benzoic acid scaffold represents a promising, yet underexplored, chemical entity in medicinal chemistry. The unique combination of dichlorination and a trifluoromethoxy group on a benzoic acid core suggests significant potential for biological activity. This guide provides a comprehensive framework for investigating the therapeutic promise of its derivatives. While direct biological data for this specific scaffold is limited in public literature, this document synthesizes insights from structurally related compounds to propose a primary avenue of investigation: the inhibition of TGF-β-activated kinase 1 (TAK1). TAK1 is a critical signaling node in fibrosis and inflammation, making it a high-value target for drug discovery. This guide details the rationale for targeting TAK1, presents detailed protocols for the synthesis and evaluation of novel derivatives, and provides a roadmap for their preclinical characterization.

Introduction: The Chemical Scaffold and Its Therapeutic Potential

The 3,4-dichloro-5-(trifluoromethoxy)benzoic acid molecule is a strategic starting point for the synthesis of novel therapeutic agents. Its distinct chemical features are known to confer advantageous pharmacological properties:

-

Dichlorination: The presence of two chlorine atoms on the benzene ring can influence the molecule's electronic properties, binding interactions with protein targets, and metabolic stability.

-

Trifluoromethoxy (-OCF₃) Group: This functional group is of particular interest in modern medicinal chemistry. It is a highly lipophilic and metabolically stable bioisostere of other functional groups. The trifluoromethoxy group can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.[1][2]

-

Benzoic Acid Moiety: The carboxylic acid group provides a key site for chemical modification, allowing for the synthesis of a diverse library of esters, amides, and other derivatives to explore structure-activity relationships (SAR).

Given these features, derivatives of this scaffold are prime candidates for modulation of key signaling pathways in human disease.

A Primary Hypothesized Target: TGF-β-Activated Kinase 1 (TAK1)

A compelling biological target for derivatives of this chemical class is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[3][4]

2.1. The Role of TAK1 in Fibrosis and Inflammation

TAK1 is a central intracellular signaling node that integrates signals from multiple pathways, including the TGF-β, Toll-like receptor (TLR), and tumor necrosis factor (TNF) pathways.[5] Its activation is a critical event in the progression of:

-

Fibrotic Diseases: In conditions like systemic sclerosis, idiopathic pulmonary fibrosis, and liver fibrosis, TAK1 mediates the downstream signaling that leads to the excessive production and deposition of extracellular matrix (ECM) components, such as collagen.[3][4][5]

-

Inflammatory Disorders: TAK1 activation leads to the phosphorylation and activation of downstream kinases, including IKKs and MAPKs (p38 and JNK), which in turn activate the NF-κB and AP-1 transcription factors.[6][7] This cascade results in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which are central to diseases such as rheumatoid arthritis.[6][7]

Pharmacological inhibition of TAK1 has been shown to prevent and even reverse established organ fibrosis in preclinical models, making it a highly attractive therapeutic strategy.[5]

2.2. TAK1 Signaling Pathway

The diagram below illustrates the central role of TAK1 in mediating pro-fibrotic and pro-inflammatory signals.

4.2. Protocol 1: In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the ability of a compound to directly inhibit the enzymatic activity of TAK1. The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction. [8][9][10] Materials:

-

Recombinant human TAK1/TAB1 enzyme complex

-

Myelin Basic Protein (MBP) as a generic substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

-

Test compounds dissolved in DMSO

-

White, opaque 384-well assay plates

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds in DMSO. Add 1 µL of each compound dilution (or DMSO for controls) to the wells of a 384-well plate.

-

Enzyme Preparation: Dilute the TAK1/TAB1 enzyme to the desired concentration in Kinase Buffer.

-

Substrate/ATP Mix: Prepare a mix of MBP and ATP in Kinase Buffer. The final ATP concentration should be at or near the Kₘ for TAK1.

-

Kinase Reaction:

-

Add 2 µL of the diluted TAK1/TAB1 enzyme to each well containing the test compound.

-

To initiate the reaction, add 2 µL of the Substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and uses a luciferase/luciferin reaction to generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the TAK1 activity.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

4.3. Protocol 2: Myofibroblast Differentiation Assay

This cell-based assay assesses the ability of a compound to prevent the transformation of fibroblasts into pro-fibrotic myofibroblasts, a key event in the development of fibrosis. [11] Materials:

-

Human lung fibroblasts (or other relevant fibroblast cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TGF-β1 (to induce differentiation)

-

96-well imaging plates

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 2.5% goat serum in PBS)

-

Primary antibody: Mouse anti-α-smooth muscle actin (α-SMA)

-

Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 594)

-

DAPI stain (for nuclei)

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed human lung fibroblasts into a 96-well imaging plate at a density that will result in a confluent monolayer after 24-48 hours.

-

Serum Starvation: Once confluent, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.

-

Compound Treatment and Stimulation:

-

Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Add TGF-β1 (e.g., at a final concentration of 5 ng/mL) to all wells except the negative control wells.

-

Incubate for 48-72 hours.

-

-

Immunofluorescence Staining:

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

-

Wash with PBS and permeabilize with 0.5% Triton X-100 for 5 minutes.

-

Wash with PBS and block with 2.5% goat serum for 1 hour.

-

Incubate with anti-α-SMA primary antibody overnight at 4°C.

-

Wash and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Wash the wells and acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity of α-SMA staining per cell (normalized to the number of nuclei).

-

Calculate the dose-dependent inhibition of TGF-β1-induced α-SMA expression to determine the EC₅₀ of the compound.

-

4.4. Protocol 3: In Vitro Collagen Deposition Assay

This assay quantifies the amount of insoluble collagen deposited into the extracellular matrix by activated fibroblasts.

Materials:

-

All materials from Protocol 2.

-

Picro-Sirius Red stain solution (0.1% Sirius Red in saturated picric acid).

-

0.1 M NaOH solution for elution.

-

Spectrophotometer.

Procedure:

-

Cell Culture and Treatment: Follow steps 1-3 from the Myofibroblast Differentiation Assay (Protocol 2).

-

Decellularization (Optional but Recommended): To specifically measure the deposited ECM, gently lyse the cells with a solution of 0.5% Triton X-100 and 20 mM NH₄OH in PBS, then wash thoroughly with PBS to leave the ECM attached to the plate.

-

Staining:

-

Fix the remaining matrix with methanol for 10 minutes.

-

Stain with Picro-Sirius Red solution for 1 hour at room temperature.

-

Wash extensively with 0.01 M HCl or acidified water to remove unbound dye.

-

-

Quantification:

-

Elute the bound dye by adding 0.1 M NaOH to each well and incubating for 30 minutes with gentle shaking.

-

Transfer the eluate to a new 96-well plate.

-

Read the absorbance at 540 nm using a spectrophotometer.

-

-

Analysis: The absorbance is proportional to the amount of deposited collagen. Calculate the dose-dependent inhibition of TGF-β1-induced collagen deposition.

Conclusion and Future Directions

The 3,4-dichloro-5-(trifluoromethoxy)benzoic acid scaffold holds considerable promise for the development of novel therapeutics. Based on the analysis of its structural components and the activities of related compounds, inhibition of the TAK1 signaling pathway represents a primary and highly valuable hypothesis to pursue. The experimental workflows and detailed protocols provided in this guide offer a clear and robust path for synthesizing derivatives and evaluating their anti-fibrotic and anti-inflammatory potential. A successful research program in this area could lead to the discovery of novel, orally bioavailable small molecules for the treatment of a wide range of debilitating fibrotic and inflammatory diseases.

References

- Ajibade, A. A., et al. (2012).

- Cohen, P., & Strickson, S. (2017). The role of TGF-β-activated kinase 1 (TAK1)

- Dai, W., et al. (2012). WNT signaling in cancer. Cancer Letters.

- Derynck, R., et al. (2021). TGF-β signaling in cancer.

- Frangogiannis, N. G. (2020). The role of TGF-β in tissue fibrosis. Journal of Experimental Medicine.

- Gillis, E. P., et al. (2009). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

- Grande, J. P., et al. (1997). Transforming growth factor-beta 1-induced collagen synthesis in cultured mesangial cells.

- Hughes, P. F., et al. (2022).

- Inokuchi, S., et al. (2010).

- Luli, S., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight.

- Palano, S., et al. (2020). A phenotypic high-throughput in vitro cardiac fibrosis assay. SLAS Discovery.

- Rodriguez-Pascual, F., et al. (2021). Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro. Methods in Molecular Biology.

- Sakurai, H. (2012). Targeting of TAK1 in inflammatory disorders and cancer. Trends in Pharmacological Sciences.

- Schimmel, K., et al. (2020). A novel antifibrotic therapeutic based on a naturally derived substance.

- Smit, L., et al. (2004). Wnt-dependent regulation of TAK1 and of the Nemo-like kinase NLK. The EMBO Journal.

- Soloshonok, V. A., et al. (2014). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Journal of Fluorine Chemistry.

- Tan, L., et al. (2017). Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry.

- Zhu, W., et al. (2014). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Journal of Fluorine Chemistry.

-

BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]

- Horvath, P., et al. (2016). Screening of compound libraries for drug discovery.

- Scarneo, S., et al. (2022).

- Hinz, B., et al. (2021). Fibroblast to myofibroblast transition is enhanced by increased cell density. Scientific Reports.

- Leask, A., & Abraham, D. J. (2006). Modulation of TGFβ1-Dependent Myofibroblast Differentiation by Hyaluronan.

- Hinz, B. (n.d.). Myofibroblast Markers and Microscopy Detection Methods in Cell Culture and Histology. Methods in Molecular Biology.

-

Charles River Laboratories. (n.d.). Fibroblast-to-Myofibroblast Transition (FMT) Assay. Retrieved from [Link]

- Kant, S., et al. (2021). Fibroblast immunofluorescence staining protocol. MethodsX.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation, identification and biological activity of a phyllanthoside metabolite produced in vitro by mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 7. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US8277807B2 - Pharmaceutical combinations - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the Trifluoromethoxy Moiety in Modern Drug Design

An In-Depth Technical Guide to 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid for Advanced Research

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable moiety for optimizing the pharmacological profiles of therapeutic candidates.[1][2][3] Its unique electronic properties and steric profile confer significant advantages, including enhanced metabolic stability, increased lipophilicity for improved membrane permeability, and favorable modulation of drug-receptor interactions.[1][2][4]

3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is a specialized chemical building block, or synthon, that embodies these desirable characteristics. Its trifluoromethoxy-substituted phenyl ring provides a stable, functionalized aromatic core, while the carboxylic acid group offers a versatile handle for synthetic elaboration, commonly through amide bond formation or esterification.[5][6] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, properties, and strategic applications of this compound. We will explore the causality behind synthetic choices and provide field-proven protocols to empower its effective use in research and development programs.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its application in synthesis and biological screening. The key physicochemical data for 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 1706458-45-8 | [7][8] |

| Molecular Formula | C₈H₃Cl₂F₃O₃ | [7] |

| Molecular Weight | 275.01 g/mol | [7] |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)Cl)OC(F)(F)F)C(=O)O | [8] |

| Purity (Typical) | ≥95% | [7] |

| Appearance | White to off-white powder/crystals | N/A |

| Storage | Store long-term in a cool, dry place | [7] |

Note: Some properties, such as boiling point and density, are often predicted computationally for novel compounds and are not listed here to maintain experimental accuracy. Researchers should refer to the supplier's Certificate of Analysis for batch-specific data.

Strategic Synthesis Pathway

This multi-step approach is chosen for its reliability and control over regioselectivity. The initial trifluoromethoxylation leverages modern reagents that avoid the use of hazardous gases.[9] Subsequent halogenation and functional group interconversion are standard, high-yielding transformations in organic synthesis.

Caption: Proposed synthetic workflow for 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid lies in its role as a strategic building block for creating novel Active Pharmaceutical Ingredients (APIs).[5][6] The trifluoromethoxy group is a bioisostere of other functionalities and can significantly enhance a drug candidate's profile.

Key Advantages Imparted by the -OCF₃ Group:

| Feature | Impact on Drug Candidate | Rationale |

| Metabolic Stability | Increased half-life, reduced metabolic clearance | The C-F bonds are exceptionally strong, and the -OCF₃ group is resistant to oxidative metabolism (e.g., demethylation) that often deactivates parent drugs.[1][3] |

| Lipophilicity (LogP) | Enhanced membrane permeability and bioavailability | The -OCF₃ group is highly lipophilic (Hansch parameter π ≈ 1.04), which can improve absorption and distribution across biological membranes.[1][3] |

| Binding Affinity | Modulated drug-target interactions | The high electronegativity of the group can alter the electronic environment of the aromatic ring, influencing hydrogen bonding and other non-covalent interactions with the target protein.[2][4] |

| pKa Modulation | Altered ionization state | As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, affecting solubility and receptor binding. |

This benzoic acid derivative is an ideal starting point for synthesizing libraries of compounds for screening. The carboxylic acid can be readily converted into amides, esters, or other functionalities to explore the structure-activity relationship (SAR) of a new chemical series. Its application is particularly relevant in the development of kinase inhibitors, antivirals, and agents targeting metabolic disorders.[5][6][10]

Caption: Role as a scaffold in a typical drug discovery pipeline.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of the title compound. All procedures should be performed by technically qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Proposed Synthesis of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid

This protocol is a representative, multi-step procedure based on established chemical transformations for analogous compounds.[9][11]

Part A: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate Intermediate

-

Precursor Preparation: Begin with methyl 4-(N-hydroxyacetamido)benzoate, synthesized from methyl 4-nitrobenzoate via reduction and subsequent acetylation of the N-hydroxyamino intermediate.[9]

-

Trifluoromethoxylation:

-

In a nitrogen-flushed, oven-dried flask, dissolve methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv) in anhydrous chloroform.

-

Add a catalytic amount of cesium carbonate (Cs₂CO₃, ~0.1 equiv).

-

To this stirring suspension, add 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II, 1.2 equiv) portion-wise at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

-

-

OCF₃ Migration:

-

Place the crude intermediate from the previous step into a pressure vessel with nitromethane.

-

Seal the vessel and heat to 120 °C with stirring behind a safety shield for approximately 20 hours.[9]

-

Cool the reaction to room temperature and concentrate in vacuo. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

-

Part B: Conversion to the Final Product

-

Chlorination:

-

Dissolve the product from Part A (1.0 equiv) in a suitable solvent such as N-methyl pyrrolidone (NMP) or chlorobenzene.

-

Add sulfuryl chloride (SO₂Cl₂) (2.2 equiv) dropwise at a controlled temperature (e.g., 55-60 °C).[12]

-

Maintain the temperature and stir until GC or TLC analysis indicates the completion of the dichlorination.

-

Cool the mixture, quench carefully with water, and extract the product into an organic solvent. Wash, dry, and concentrate to yield the dichlorinated intermediate.

-

-

Hydrolysis and Conversion to Benzoic Acid:

-

Hydrolyze the ester and the amide groups of the dichlorinated intermediate under acidic conditions (e.g., refluxing in aqueous HCl) to yield 4-amino-3,5-dichloro-2-(trifluoromethoxy)benzoic acid.

-

Cool the resulting solution in an ice bath and perform a diazotization by the dropwise addition of a solution of sodium nitrite (NaNO₂) in water.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN). Add the cold diazonium salt solution to the CuCN solution to perform a Sandmeyer reaction, converting the amino group to a nitrile.

-

Heat the reaction mixture to drive the reaction to completion.

-

Finally, hydrolyze the nitrile group to a carboxylic acid by heating with a strong acid (e.g., concentrated H₂SO₄ in water).

-

Cool the reaction, and the final product, 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid, should precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Protocol 2: General Amide Coupling using the Title Compound

This protocol describes a standard method for using 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid to synthesize an amide derivative, a common step in drug discovery.

-

Activation of the Carboxylic Acid:

-

Dissolve 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid (1.0 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and Hydroxybenzotriazole (HOBt, 1.2 equiv).

-

Stir the mixture at room temperature for 30-60 minutes to form the activated ester intermediate.

-

-

Amine Addition:

-

To the activated ester solution, add the desired primary or secondary amine (1.1 equiv) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

-

Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude amide by flash column chromatography or recrystallization to yield the final product.

-

Conclusion

3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is a highly functionalized building block with significant potential for accelerating drug discovery and development programs. The strategic placement of two chloro substituents and a trifluoromethoxy group on a benzoic acid scaffold provides a unique combination of physicochemical properties that are highly sought after in modern medicinal chemistry. By understanding its synthesis and leveraging its reactivity, researchers can effectively incorporate this valuable synthon into the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

-

Ivy Fine Chemicals. (n.d.). 3,4-dichloro-5-(trifluoromethoxy)benzoic acid [CAS: 1706458-45-8]. Retrieved from [Link]

- Ferreira, V. F., et al. (2020). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Organic & Biomolecular Chemistry.

-

ResearchGate. (n.d.). Trifluoromethoxy-containing pharmaceutical drugs. Retrieved from [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

-

PubChem. (n.d.). 3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Retrieved from [Link]

-

Yang, J., et al. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Retrieved from [Link]

-

National Institutes of Health (NIH). (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

Semantic Scholar. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Retrieved from [Link]

- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

United States Patent Office. (n.d.). 4-Substituted amino-5-sulfamoylbenzoic acid derivatives. Retrieved from [Link]

-

National Institutes of Health (NIH). (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubMed. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]

-

Der Pharmacia Lettre. (2015). Antibiotic potency of 2,4-dichloro-5-sulfamoyl benzoic acid extracted from marine bacterium Streptomyces Sp. VITBRK3 against met. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. nbinno.com [nbinno.com]

- 6. ossila.com [ossila.com]

- 7. 1706458-45-8 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid AKSci 9233EA [aksci.com]

- 8. ivychem.com [ivychem.com]

- 9. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

Safety and handling of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid

<An In-depth Technical Guide to the Safe Handling of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid

Abstract: This guide provides a comprehensive framework for the safe handling, use, storage, and disposal of 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid (CAS No. 1706458-45-8). Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to instill a deep, causality-driven understanding of the material's hazards. By synthesizing data from authoritative safety documents and established laboratory best practices, this whitepaper serves as an essential resource for ensuring personnel safety and maintaining experimental integrity.

Chemical Identity and Hazard Profile

3,4-Dichloro-5-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a benzene ring substituted with two chlorine atoms, a trifluoromethoxy group, and a carboxylic acid functional group, dictates its reactivity and toxicological profile. Halogenated benzoic acids are common intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1] A thorough understanding of its properties is the foundation of a robust safety protocol.

1.1. Physicochemical Properties